4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one
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Overview
Description
4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one is an organic compound that belongs to the class of dioxolones It is characterized by a dioxolone ring substituted with benzyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one typically involves the reaction of benzyl and phenyl-substituted precursors under specific conditions. One common method involves the use of benzyl chloride and phenylacetic acid in the presence of a base, followed by cyclization to form the dioxolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an antitumor agent .
Comparison with Similar Compounds
4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one can be compared with other similar compounds, such as:
4-Phenyl-1,3-dioxol-2-one: Lacks the benzyl group, resulting in different chemical properties and reactivity.
5-Phenyl-1,3-dioxol-2-one: Similar structure but without the benzyl substitution, leading to variations in its applications and reactions.
Properties
CAS No. |
114564-42-0 |
---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
4-benzyl-5-phenyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C16H12O3/c17-16-18-14(11-12-7-3-1-4-8-12)15(19-16)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
KEOMSZHQAOYWPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(OC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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